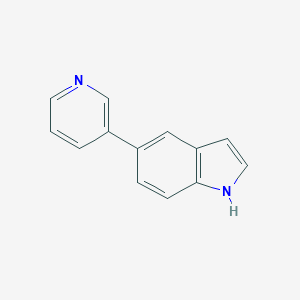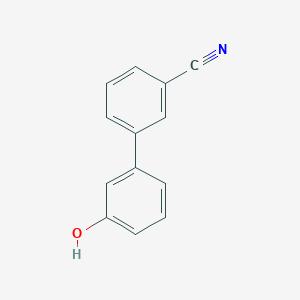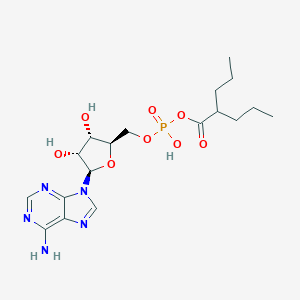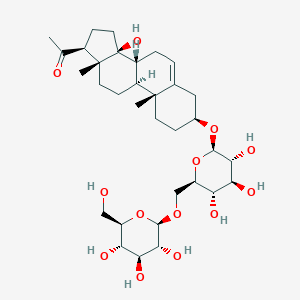
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, also known as EFPI-1, is a quinolone derivative that has shown promising results in scientific research applications. It is a synthetic compound that has been developed to target bacterial infections, specifically those caused by gram-negative bacteria.
Wirkmechanismus
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid works by inhibiting DNA synthesis in bacteria, specifically by targeting the enzyme DNA gyrase. This enzyme is essential for bacterial DNA replication, and its inhibition leads to the death of the bacteria. 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has also been shown to disrupt bacterial cell membranes, further contributing to its antibacterial activity.
Biochemical and Physiological Effects
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has been found to have low toxicity and high selectivity towards bacterial cells, making it a promising candidate for further development as an antibacterial agent. It has also been shown to have good stability in biological fluids, suggesting that it may be suitable for use in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid is its broad-spectrum antibacterial activity, which makes it useful for treating a variety of bacterial infections. However, its effectiveness against gram-positive bacteria is limited, and further research is needed to determine its potential use in treating infections caused by these bacteria.
List of
Zukünftige Richtungen
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid in vivo.
3. Development of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid as a topical antibacterial agent for use in wound care.
4. Investigation of the potential use of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid in combination with other antibiotics to enhance antibacterial activity.
5. Exploration of the potential use of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid in treating infections caused by antibiotic-resistant bacteria.
Conclusion
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid is a promising antibacterial agent that has shown effectiveness against gram-negative bacteria and bacterial biofilms. Its low toxicity and high selectivity make it a potential candidate for further development as an antibacterial agent. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid involves several steps, including the condensation of 2-methoxyaniline and ethyl acetoacetate, followed by the formation of a quinoline ring through a cyclization reaction. The resulting compound is then subjected to a series of reactions to introduce the difluoromethoxy and piperazine moieties, leading to the final product.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has been extensively studied for its antibacterial properties, particularly against gram-negative bacteria. It has been shown to be effective against several strains of bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. 1-Ethyl-8-difluoromethoxy-6-fluoro-1,4-didehydro-7-(4-(2-methoxyphenyl)-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has also been found to be effective against bacterial biofilms, which are notoriously difficult to treat with traditional antibiotics.
Eigenschaften
CAS-Nummer |
153468-00-9 |
|---|---|
Molekularformel |
C24H24F3N3O5 |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
8-(difluoromethoxy)-1-ethyl-6-fluoro-7-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H24F3N3O5/c1-3-28-13-15(23(32)33)21(31)14-12-16(25)20(22(19(14)28)35-24(26)27)30-10-8-29(9-11-30)17-6-4-5-7-18(17)34-2/h4-7,12-13,24H,3,8-11H2,1-2H3,(H,32,33) |
InChI-Schlüssel |
DEISLDFBMJLVTC-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)OC(F)F)N3CCN(CC3)C4=CC=CC=C4OC)F)C(=O)O |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)OC(F)F)N3CCN(CC3)C4=CC=CC=C4OC)F)C(=O)O |
Andere CAS-Nummern |
153468-00-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)


![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)








